Karnamicin D3
Description
Karnamicin D3 is a member of the karnamicin family, a group of bioactive compounds characterized by fully substituted hydroxylpyridine and thiazole moieties. These compounds are biosynthesized by actinomycetes, such as Lechevalieria rhizosphaerae and Saccharothrix aerocolonigenes, through hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways . Karnamicins exhibit diverse bioactivities, including angiotensin-converting enzyme (ACE) inhibition and antifungal effects, making them promising candidates for therapeutic development .
Properties
CAS No. |
122535-61-9 |
|---|---|
Molecular Formula |
C17H23N3O5S |
Molecular Weight |
381.447 |
IUPAC Name |
3-hydroxy-6-[2-(3-hydroxy-3-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O5S/c1-5-17(2,23)7-6-10-19-9(8-26-10)11-14(24-3)15(25-4)13(21)12(20-11)16(18)22/h8,21,23H,5-7H2,1-4H3,(H2,18,22) |
InChI Key |
NTVXWBWSZGVBOU-UHFFFAOYSA-N |
SMILES |
CCC(C)(CCC1=NC(=CS1)C2=NC(=C(C(=C2OC)OC)O)C(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Karnamicins share a core structure of fused pyridine-thiazole heterocycles but differ in substituents due to regioselective hydroxylation and methylation during biosynthesis. Key structural variations include:
- Hydroxyl groups : Position and number influence solubility and target binding.
- Methylation : Affects lipophilicity and membrane permeability.
- Side chains : Modify interactions with enzymes like ACE .
Table 1: Structural and Physicochemical Properties of Select Karnamicins
Functional Comparison
ACE Inhibition
Karnamicins E1-E6 demonstrate potent ACE inhibition (IC₅₀: 0.24–5.81 µM), surpassing clinical drugs like enalapril (IC₅₀: 1.2 µM) but lagging behind captopril (IC₅₀: 0.02 µM) . Their activity is attributed to the pyridine-thiazole core, which mimics the zinc-binding motif of ACE inhibitors. Structural variations, such as additional hydroxyl groups in Karnamicin C2, may enhance binding affinity to ACE’s active site .
Antifungal Activity
Early karnamicins (e.g., D4, B2) exhibit broad-spectrum antifungal activity against fungi and yeasts (MIC: 3.1–50 µg/mL), comparable to cispentacin but less potent than modern antifungals like fluconazole .
Metabolic and Toxicity Profiles
In contrast, Karnamicins E1-E6 have lower reported toxicity compared to captopril, which causes cough and hyperkalemia .
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